Caspase-3 Inhibition Potency: 2-Methoxymethylpyrrolidinyl vs. 2-Phenoxymethylpyrrolidinyl Derivatives
In a direct head-to-head comparison within the 5-pyrrolidinylsulfonyl isatin series, the 2-methoxymethylpyrrolidinyl moiety confers superior cellular caspase-3 inhibition relative to the 2-phenoxymethylpyrrolidinyl counterpart. The class of N-1-substituted 5-pyrrolidinylsulfonyl isatins demonstrates high in vitro caspase-3 inhibition potencies in the nanomolar to subnanomolar range (Ki = 0.2–56.1 nM) [1]. Crucially, cellular apoptosis inhibition assays reveal that the 2-methoxymethylpyrrolidinyl versions exhibit consistently higher potency than the corresponding 2-phenoxymethylpyrrolidinyl inhibitors [1]. This structure–activity relationship is further supported by the characterization of (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin (MMPSI) as a potent caspase-3 inhibitor with Ki = 60 nM [2].
| Evidence Dimension | Caspase-3 inhibitory potency in cellular apoptosis assays |
|---|---|
| Target Compound Data | 2-Methoxymethylpyrrolidinyl-containing isatins: Ki = 0.2–56.1 nM (enzymatic); superior cellular potency |
| Comparator Or Baseline | 2-Phenoxymethylpyrrolidinyl-containing isatins: inferior cellular potency in matched pairs |
| Quantified Difference | Superior (qualitatively demonstrated in paired cellular assays; enzymatic Ki range provided) |
| Conditions | Biochemical caspase-3 inhibition assays; cellular apoptosis inhibition assays; recombinant human caspase-3 |
Why This Matters
For medicinal chemistry programs targeting caspase-3 for apoptosis imaging or ischemic injury intervention, selection of the 2-methoxymethylpyrrolidinyl building block is supported by direct comparative cellular potency data over the 2-phenoxymethylpyrrolidinyl alternative.
- [1] Kopka, K.; Faust, A.; Keul, P.; Wagner, S.; Breyholz, H. J.; Höltke, C.; Schober, O.; Schäfers, M.; Levkau, B. 5-Pyrrolidinylsulfonyl Isatins as a Potential Tool for the Molecular Imaging of Caspases in Apoptosis. J. Med. Chem. 2006, 49, 6704–6715. View Source
- [2] Chapman, J. G.; Magee, W. P.; Stukenbrok, H. A.; Beckius, G. E.; Milici, A. J.; Tracey, W. R. A Novel nonpeptidic caspase-3/7 inhibitor, (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin reduces myocardial ischemic injury. Eur. J. Pharmacol. 2002, 456, 59–68. View Source
